![molecular formula C10H14ClFN4O B14910074 2-chloro-5-fluoro-N-[2-(morpholin-4-yl)ethyl]pyrimidin-4-amine](/img/structure/B14910074.png)
2-chloro-5-fluoro-N-[2-(morpholin-4-yl)ethyl]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Chloro-5-fluoro-4-pyrimidinyl)-n-[2-(4-morpholinyl)ethyl]amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro and fluoro substituent on the pyrimidine ring, as well as a morpholine moiety attached via an ethylamine linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-5-fluoro-4-pyrimidinyl)-n-[2-(4-morpholinyl)ethyl]amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines, followed by cyclization.
Introduction of Chloro and Fluoro Substituents: The chloro and fluoro substituents are introduced via halogenation reactions using reagents such as thionyl chloride and fluorine gas.
Attachment of the Morpholine Moiety: The morpholine ring is introduced through a nucleophilic substitution reaction, where the ethylamine linker is first attached to the pyrimidine core, followed by the addition of morpholine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-(2-Chloro-5-fluoro-4-pyrimidinyl)-n-[2-(4-morpholinyl)ethyl]amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
科学研究应用
N-(2-Chloro-5-fluoro-4-pyrimidinyl)-n-[2-(4-morpholinyl)ethyl]amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
作用机制
The mechanism of action of N-(2-Chloro-5-fluoro-4-pyrimidinyl)-n-[2-(4-morpholinyl)ethyl]amine involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the pyrimidine ring can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biological processes. The morpholine moiety can further modulate its pharmacokinetic properties, such as solubility and bioavailability.
相似化合物的比较
Similar Compounds
Uniqueness
N-(2-Chloro-5-fluoro-4-pyrimidinyl)-n-[2-(4-morpholinyl)ethyl]amine is unique due to the combination of its chloro and fluoro substituents on the pyrimidine ring and the presence of a morpholine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C10H14ClFN4O |
|---|---|
分子量 |
260.69 g/mol |
IUPAC 名称 |
2-chloro-5-fluoro-N-(2-morpholin-4-ylethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C10H14ClFN4O/c11-10-14-7-8(12)9(15-10)13-1-2-16-3-5-17-6-4-16/h7H,1-6H2,(H,13,14,15) |
InChI 键 |
IZUOFGDFPKHICF-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCNC2=NC(=NC=C2F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl (2-(7-methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethyl)carbamate](/img/structure/B14909991.png)
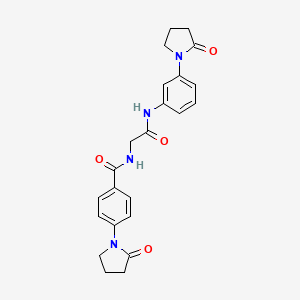
![8-Chloro-1-isopropyl-1H-[1,2,3]triazolo[4,5-h]quinazoline](/img/structure/B14910010.png)
![7-Bromo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine](/img/structure/B14910018.png)
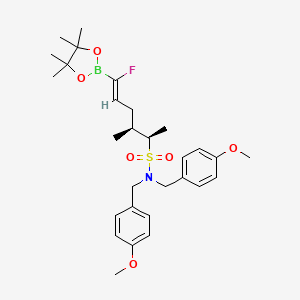
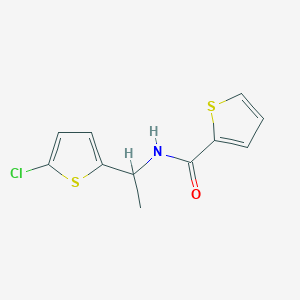

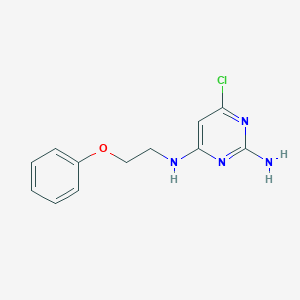

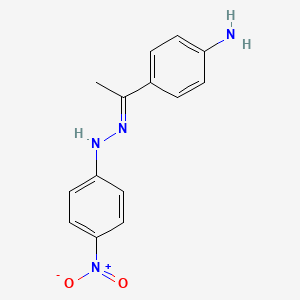
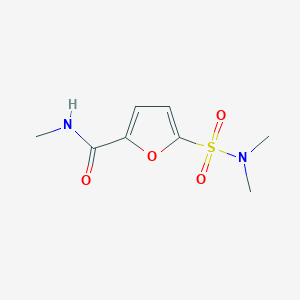
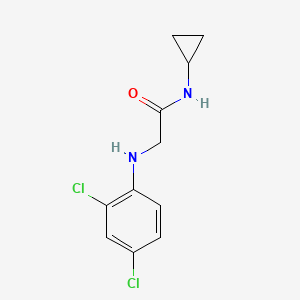
![5-Chloro-3-iodofuro[3,2-b]pyridine](/img/structure/B14910067.png)

